![molecular formula C17H15NO4 B4104960 N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4104960.png)
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-2 has been shown to inhibit the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. In
Mechanism of Action
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. Specifically, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide binds to the active site of MALT1 and prevents it from cleaving its substrates, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the activity of other proteins that are involved in immune response, such as NF-κB and BCL10. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it has relatively low selectivity for the MALT1 protein, which may limit its therapeutic potential. Additionally, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One area of interest is the development of more selective MALT1 inhibitors that have fewer off-target effects. Additionally, there is interest in studying the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for other types of cancer, such as breast cancer and multiple myeloma. Finally, there is interest in exploring the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for autoimmune diseases, given its anti-inflammatory effects.
Scientific Research Applications
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have potential therapeutic applications in the treatment of lymphomas and other types of cancer. In a recent study, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was found to inhibit the growth of MALT1-dependent lymphomas in both cell culture and animal models. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-9-5-4-8-13(14)18-16(19)15-10-11-6-2-3-7-12(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFTOLIAMMRQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.